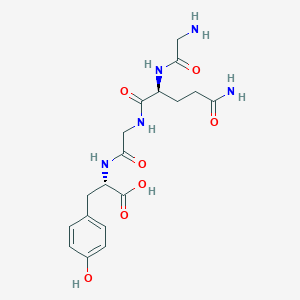

Glycyl-L-glutaminylglycyl-L-tyrosine

Description

Structure

3D Structure

Properties

CAS No. |

857289-05-5 |

|---|---|

Molecular Formula |

C18H25N5O7 |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H25N5O7/c19-8-15(26)22-12(5-6-14(20)25)17(28)21-9-16(27)23-13(18(29)30)7-10-1-3-11(24)4-2-10/h1-4,12-13,24H,5-9,19H2,(H2,20,25)(H,21,28)(H,22,26)(H,23,27)(H,29,30)/t12-,13-/m0/s1 |

InChI Key |

KDNHSOSPDXXNJO-STQMWFEESA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycyl L Glutaminylglycyl L Tyrosine

Chemical Synthesis Approaches for Oligopeptides

Chemical synthesis remains a cornerstone for producing well-defined oligopeptides. The two primary strategies, solid-phase and solution-phase synthesis, offer distinct advantages and are subject to continuous optimization to improve yield, purity, and scalability.

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is a widely adopted method for assembling peptides. peptide.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. peptide.combeilstein-journals.org This heterogeneous synthesis technique allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps after each reaction. peptide.comluxembourg-bio.com

Optimization of SPPS for a sequence like Glycyl-L-glutaminylglycyl-L-tyrosine involves several key considerations:

Resin and Linker Selection: The choice of resin and linker is crucial for the stability of the growing peptide chain and the conditions required for its final cleavage. For a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is often employed. The linker's acid lability must be compatible with the protecting groups used for the amino acid side chains.

Protecting Group Strategy: The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.gov The Nα-amino group is protected by the base-labile Fmoc group, while side chains of reactive amino acids, such as glutamine (Trt - trityl) and tyrosine (tBu - tert-butyl), are protected by acid-labile groups. beilstein-journals.org This orthogonal protection scheme allows for selective deprotection at each step of the synthesis.

Coupling Reagents: The activation of the carboxylic acid of the incoming amino acid is critical for efficient amide bond formation. A variety of coupling reagents are available, each with different mechanisms and efficiencies, aimed at maximizing coupling speed while minimizing side reactions like racemization. The choice of reagent can be critical, especially for sterically hindered couplings or sequences prone to aggregation.

Table 1: Comparison of Common Coupling Reagents in SPPS

| Reagent Name | Abbreviation | Activator Type | Advantages | Considerations |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive, effective | Produces insoluble urea (B33335) byproduct, potential for racemization |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Similar to DCC, but byproduct is soluble | Often used with an additive like OxymaPure to suppress racemization |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High coupling efficiency, low racemization | More expensive than carbodiimides |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | Very fast and efficient, low racemization | Requires a non-nucleophilic base (e.g., DIEA) for activation |

Solution-phase peptide synthesis, also known as conventional synthesis, involves carrying out all reactions in a homogeneous solution. While more labor-intensive due to the need for purification of intermediates after each step, it is highly suitable for large-scale production. beilstein-journals.org

Methods for synthesizing dipeptides like Glycyl-L-tyrosine, a component of the target tetrapeptide, have been well-documented and provide insight into solution-phase techniques. chemicalbook.comgoogle.comchemicalbook.com Common approaches include the acyl chloride method and the use of condensing agents like N,N'-carbonyldiimidazole. chemicalbook.comgoogle.com

Key factors for yield enhancement include:

Careful selection of coupling reagents to minimize side reactions.

Optimization of reaction conditions such as solvent, temperature, and stoichiometry.

Strategic selection of fragment coupling points to avoid sterically hindered amino acids at the junction.

Maintaining solubility of the growing peptide fragments, which can become a significant challenge.

Maintaining the stereochemical integrity of the chiral α-carbon in each L-amino acid is paramount, as the biological activity of peptides is highly dependent on their stereochemistry. masterorganicchemistry.com Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps of peptide synthesis.

Several factors influence the rate of racemization:

Activation Method: Over-activation of the carboxylic acid can increase the acidity of the α-proton, making it susceptible to abstraction by a base, which leads to racemization. The use of coupling reagents that form less reactive intermediates or the addition of racemization-suppressing additives (e.g., 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure) is a standard practice.

Base: The type and amount of base used during coupling can significantly impact racemization. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIEA) are generally preferred over simpler tertiary amines.

Protecting Groups: The Nα-protecting group plays a role. Urethane-based protecting groups like Fmoc and Boc are known to effectively suppress racemization compared to other types of protecting groups.

Stereoselective synthesis is achieved by carefully controlling these parameters to ensure that each L-amino acid is incorporated into the peptide chain without loss of its native configuration. acs.orgnih.gov

Enzymatic Synthesis Pathways Utilizing Biocatalysts

Enzymatic peptide synthesis offers a green and highly selective alternative to chemical methods. nih.gov Utilizing enzymes as biocatalysts allows for reactions to occur under mild conditions (neutral pH, aqueous solutions, room temperature), eliminating the need for extensive side-chain protection and reducing chemical waste. nih.govnih.gov

The success of enzymatic peptide synthesis hinges on selecting an appropriate enzyme and optimizing the reaction environment to favor synthesis over the enzyme's natural hydrolytic (bond-breaking) function.

Enzyme Selection: A range of enzymes can be used for peptide synthesis. Proteases, such as papain, thermolysin, and chymotrypsin, which normally hydrolyze peptide bonds, can be coaxed to catalyze the reverse reaction. acs.org Papain, for instance, is noted for its broad substrate specificity and ability to function over a wide pH range (4-8). acs.org Other classes of enzymes, like non-ribosomal peptide synthetases (NRPSs), are nature's machinery for producing a wide array of peptides and can be harnessed for synthetic purposes. nih.govcreative-peptides.com

Reaction Condition Optimization: To shift the reaction equilibrium towards synthesis, several parameters must be carefully controlled:

pH: The pH affects the ionization state of the substrates and the enzyme's active site. The optimal pH for synthesis is often different from the optimal pH for hydrolysis and must be determined empirically for each enzyme-substrate pair.

Temperature: Temperature influences reaction rate and enzyme stability. An optimal temperature is chosen to maximize synthetic activity without causing significant enzyme denaturation.

Solvent Systems: The use of organic co-solvents or biphasic systems can reduce water activity, which suppresses the competing hydrolysis reaction and can improve the solubility of non-polar substrates.

Product Removal: In some strategies, the synthesized peptide is selectively precipitated or extracted from the reaction mixture, which, according to Le Chatelier's principle, drives the equilibrium towards further product formation.

Table 2: Representative Enzymes and Optimized Conditions for Peptide Synthesis

| Enzyme | Enzyme Class | Typical Acyl Donor | Typical Nucleophile | Optimized Conditions |

|---|---|---|---|---|

| Papain | Cysteine Protease | N-protected amino acid ester | Amino acid amide/ester | pH 6-8, moderate temperature, often in biphasic systems |

| Thermolysin | Metallo-protease | N-protected amino acid | Amino acid amide/ester | pH 7-8, elevated temperature (50-60°C), low water content |

| α-Chymotrypsin | Serine Protease | N-protected aromatic amino acid ester | Amino acid amide/ester | pH 8-9, controlled temperature, aqueous-organic mixtures |

Biocatalytic Strategies for Efficient Peptide Bond Formation

Beyond simple optimization of conditions, specific biocatalytic strategies are employed to enhance the efficiency of peptide synthesis. These can be broadly categorized as thermodynamically controlled or kinetically controlled approaches.

Thermodynamically Controlled Synthesis: This approach aims to shift the reaction equilibrium toward the peptide product. It is essentially the direct reversal of hydrolysis. This strategy is characterized by low enzyme specificity requirements but often results in lower yields and slower reaction rates unless measures are taken to remove the product from the reaction medium. nih.gov

Kinetically Controlled Synthesis: This is generally the preferred method as it is faster and often results in higher yields. In this strategy, an activated acyl donor (typically an amino acid ester or amide) is used. The enzyme catalyzes a two-step process: first, the formation of an acyl-enzyme intermediate, followed by the aminolysis of this intermediate by the incoming nucleophile (the amino component). This pathway is much faster than the competing hydrolysis of the acyl-enzyme intermediate by water, leading to efficient peptide bond formation.

Furthermore, biocatalysis can involve different enzymatic machinery with distinct mechanisms, such as ATP-dependent and ATP-independent enzymes. nih.govcreative-peptides.com For example, non-ribosomal peptide synthetases (NRPSs) utilize an ATP-dependent mechanism to activate substrates, forming acyladenylate intermediates. nih.gov These advanced biocatalytic systems offer powerful tools for the targeted synthesis of specific oligopeptides.

Purification and Isolation Techniques in Tetrapeptide Synthesis Research

Following chemical synthesis, the crude product of this compound is a complex mixture containing the target peptide alongside a variety of impurities. These impurities arise from incomplete reactions or side reactions during the synthesis process and may include deletion sequences (missing one or more amino acids), truncated sequences, and peptides with incompletely removed protecting groups. lcms.cz Therefore, robust purification and isolation techniques are essential to obtain a final product with the high degree of purity required for reliable research and therapeutic applications. americanpeptidesociety.org The primary goal of downstream processing is to separate the desired full-length tetrapeptide from these closely related impurities. unibo.it

Chromatographic Methodologies for High-Purity Isolation

Chromatography is the cornerstone of peptide purification, enabling separation based on distinct physicochemical properties such as hydrophobicity, charge, and size. americanpeptidesociety.org High-performance liquid chromatography (HPLC) is the gold standard for achieving the high purity necessary for synthetic peptides. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method for the purification of synthetic peptides. lcms.czharvardapparatus.com Separation is based on the differential hydrophobic interactions between the peptide and a non-polar stationary phase, typically silica (B1680970) chemically modified with C18 alkyl chains. americanpeptidesociety.org A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used for elution. A gradient of increasing organic solvent concentration is applied to elute the peptides, with more hydrophobic species being retained longer on the column. lcms.cz Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution. lcms.cz

Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. americanpeptidesociety.orgunibo.it The stationary phase consists of a resin with covalently attached charged functional groups. In cation-exchange chromatography, a negatively charged resin binds positively charged peptides, while anion-exchange uses a positively charged resin to bind negatively charged peptides. americanpeptidesociety.org Peptides are eluted by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase, which disrupts the electrostatic interactions. phenomenex.com IEX can be particularly effective for separating peptides that differ in charge, such as those resulting from the deamidation of glutamine residues. unibo.it

Interactive Data Table: Key Chromatographic Methods for Tetrapeptide Purification

| Technique | Separation Principle | Typical Stationary Phase | Typical Mobile Phase | Application for Gly-Gln-Gly-Tyr |

|---|---|---|---|---|

| RP-HPLC | Hydrophobicity. americanpeptidesociety.org | Silica-based C18 or C8. americanpeptidesociety.org | Water/Acetonitrile gradient with 0.1% TFA. lcms.cz | Primary method for high-resolution purification from synthesis-related impurities. |

| IEX | Net molecular charge. americanpeptidesociety.org | Resins with sulfopropyl (cation) or quaternary ammonium (B1175870) (anion) groups. | Aqueous buffers with a pH or salt gradient. phenomenex.com | Separation of charge variants, such as deamidated forms. |

| HILIC | Hydrophilicity / Polarity. americanpeptidesociety.org | Polar materials like bare silica or bonded polar groups. | High organic solvent concentration with a small amount of aqueous buffer. | Effective for separating highly polar or hydrophilic peptides not well-retained by RP-HPLC. |

Advanced Separation Techniques for Complex Peptide Mixtures

While standard chromatographic methods are highly effective, the increasing complexity of synthetic peptide mixtures and the demand for ever-higher purity levels have driven the development of advanced separation technologies. These techniques offer enhanced resolution, higher throughput, and novel separation selectivities.

Mixed-Mode Chromatography (MMC) utilizes stationary phases that are functionalized with ligands capable of multiple types of interactions, such as hydrophobic and ion-exchange interactions simultaneously. mdpi.com This dual-retention mechanism provides a unique selectivity that can resolve impurities that co-elute in single-mode chromatographic systems. mdpi.com For instance, a stationary phase combining reversed-phase and cation-exchange properties (RP/CEX) can separate peptides based on both their hydrophobicity and positive charge, offering a powerful tool for purifying complex crude peptide mixtures. mdpi.com

Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) is a variant of HILIC that is particularly well-suited for separating charged analytes like peptides. In ERLIC, the stationary phase has the same charge as the peptide analyte. This creates an electrostatic repulsion that counteracts the hydrophilic interaction, providing unique selectivity, especially for separating phosphopeptides or peptides with acidic residues that can result from glutamine deamidation. acs.org

Continuous Chromatography , such as twin-column multicolumn countercurrent solvent gradient purification (MCSGP), represents a significant advance in preparative chromatography. ymcamerica.com These systems operate in a continuous manner, allowing for the recycling of unresolved regions of the chromatogram, which significantly increases yield and productivity while reducing solvent consumption. The N-Rich process, a twin-column method, is particularly effective for enriching and isolating low-abundance impurities for characterization, a critical step in pharmaceutical development. ymcamerica.com

Interactive Data Table: Advanced Separation Techniques

| Technique | Mechanism | Key Advantage |

|---|---|---|

| Mixed-Mode Chromatography (MMC) | Combines multiple separation modes (e.g., RP and IEX) in a single column. mdpi.com | Enhanced selectivity for complex mixtures where impurities have similar properties in a single mode. |

| Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) | Uses electrostatic repulsion to modulate hydrophilic retention of charged analytes. acs.org | Unique selectivity for charged and polar peptides, including post-translationally modified variants. acs.org |

| Continuous Chromatography (e.g., MCSGP) | Cyclic, continuous process that recycles unresolved product streams. ymcamerica.com | Increases yield and throughput while reducing solvent consumption, ideal for large-scale purification. |

Enzymatic Degradation and Metabolic Interconversion of Glycyl L Glutaminylglycyl L Tyrosine

Investigations into Proteolytic Cleavage Mechanisms

The cleavage of the peptide bonds within Glycyl-L-glutaminylglycyl-L-tyrosine is anticipated to be carried out by peptidases, which are enzymes that hydrolyze these bonds. The susceptibility of the tetrapeptide to specific peptidases is determined by its amino acid sequence and the substrate specificity of the enzymes.

While direct studies identifying peptidases that specifically target this compound are scarce, the presence of a C-terminal L-tyrosine residue strongly suggests that carboxypeptidases would be involved in its initial degradation. Carboxypeptidase A (CPA), a zinc-containing exopeptidase, is a prominent candidate for the hydrolysis of the C-terminal peptide bond. researchgate.netnih.gov CPA exhibits a preference for cleaving C-terminal amino acids that possess large, hydrophobic side chains, such as tyrosine. nih.gov

The enzyme would catalyze the hydrolysis of the peptide bond between glycine (B1666218) and L-tyrosine, releasing a free L-tyrosine molecule and the tripeptide Glycyl-L-glutaminylglycine. The breakdown of the remaining tripeptide would likely be accomplished by other peptidases, such as aminopeptidases or dipeptidyl peptidases, which would sequentially cleave the remaining peptide bonds.

It is also plausible that endopeptidases could cleave internal peptide bonds within the tetrapeptide, although their specificity is typically directed at longer polypeptide chains. The relatively short length of this tetrapeptide makes it a more probable substrate for exopeptidases.

Detailed kinetic analysis of the hydrolysis of this compound is not available in the current body of scientific literature. However, studies on the hydrolysis of the dipeptide Glycyl-L-tyrosine (Gly-Tyr) by Carboxypeptidase A provide some insight into the potential kinetics. The hydrolysis of Gly-Tyr by CPA has been shown to be pH-dependent. researchgate.netnih.gov At lower pH, the di-ionic form of the dipeptide undergoes hydrolysis via a nucleophilic mechanism, forming an acyl-enzyme intermediate. researchgate.netnih.gov

Table 1: Theoretical Kinetic Parameters of Tetrapeptide Hydrolysis

| Enzyme Class | Probable Substrate Bond | Expected Kinetic Behavior | Factors Influencing Kinetics |

| Carboxypeptidase A | Glycyl-L-tyrosine | pH-dependent hydrolysis | C-terminal amino acid identity, pH |

| Aminopeptidases | Glycyl-L-glutamine | Sequential N-terminal cleavage | N-terminal amino acid identity |

| Dipeptidyl Peptidases | L-glutaminylglycine | Cleavage of dipeptides | Amino acid composition of dipeptide |

This table is a theoretical representation based on the known actions of these enzyme classes on similar peptide structures, as direct kinetic data for this compound is unavailable.

The primary sequence of this compound is the principal determinant of its susceptibility to enzymatic degradation. The C-terminal tyrosine makes it a prime target for carboxypeptidases. The internal peptide bonds, Gly-Gln and Gln-Gly, would be substrates for other peptidases following the initial cleavage event.

Exploration of Constituent Amino Acid Metabolic Pathways in the Context of Peptide Breakdown

Upon the complete hydrolysis of this compound, the liberated amino acids—two molecules of glycine, one molecule of L-glutamine, and one molecule of L-tyrosine—are absorbed and enter the systemic circulation. From there, they are taken up by various tissues and integrated into their respective metabolic pathways.

Glycine is a non-essential amino acid with diverse metabolic roles. Following its release from the tetrapeptide, glycine can be utilized in several key pathways:

Protein Synthesis: As a fundamental building block of proteins, glycine can be incorporated into new polypeptide chains.

Gluconeogenesis: Glycine is a glucogenic amino acid, meaning its carbon skeleton can be converted into pyruvate (B1213749) or other intermediates of the citric acid cycle, which can then be used to synthesize glucose. youtube.com

Synthesis of Biomolecules: Glycine serves as a precursor for the synthesis of numerous important compounds, including purines (the building blocks of DNA and RNA), heme (a component of hemoglobin and cytochromes), glutathione (B108866) (a major antioxidant), and creatine (B1669601) (an energy storage molecule in muscle). uomustansiriyah.edu.iqresearchgate.net

One-Carbon Metabolism: Glycine can be converted to serine or can be cleaved to provide one-carbon units for various biosynthetic reactions. uomustansiriyah.edu.iq

L-glutamine is the most abundant free amino acid in human plasma and plays a central role in nitrogen metabolism. libretexts.org After its release from the tetrapeptide, L-glutamine is involved in:

Inter-organ Nitrogen Transport: Glutamine acts as a non-toxic carrier of ammonia (B1221849) between tissues, particularly from peripheral tissues to the liver and kidneys. libretexts.org

Urea (B33335) Synthesis: In the liver, the amide nitrogen of glutamine is released as ammonia by the enzyme glutaminase. This ammonia can then be incorporated into the urea cycle for excretion. libretexts.org

Fuel Source for Cells: Glutamine is a major respiratory fuel for rapidly dividing cells, such as enterocytes and lymphocytes. libretexts.org

Precursor for Neurotransmitter Synthesis: In the brain, glutamine is a precursor for the synthesis of the neurotransmitters glutamate (B1630785) and GABA.

Nucleotide Synthesis: The amide nitrogen of glutamine is a key donor for the synthesis of purines and pyrimidines.

Table 2: Metabolic Fates of Constituent Amino Acids

| Amino Acid | Key Metabolic Pathways | Major Products/Functions |

| Glycine | Protein Synthesis, Gluconeogenesis, Purine Synthesis, Heme Synthesis, Glutathione Synthesis, Creatine Synthesis | Proteins, Glucose, DNA/RNA bases, Hemoglobin, Antioxidants, Energy storage |

| L-Glutamine | Nitrogen Transport, Urea Cycle, Fuel for Enterocytes/Lymphocytes, Neurotransmitter Synthesis, Nucleotide Synthesis | Urea, Energy (ATP), Glutamate, GABA, DNA/RNA bases |

| L-Tyrosine | Protein Synthesis, Catecholamine Synthesis, Melanin Synthesis, Thyroid Hormone Synthesis, Fumarate and Acetoacetate Production | Proteins, Dopamine (B1211576), Norepinephrine (B1679862), Epinephrine (B1671497), Melanin, Thyroxine, Energy Intermediates |

This table provides a summary of the primary metabolic roles of the amino acids released from the hydrolysis of this compound.

L-Tyrosine Conversion to Downstream Metabolites (e.g., catecholamines)

Upon its release from the parent peptide through enzymatic hydrolysis, L-tyrosine serves as a crucial precursor for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. nih.gov This biosynthetic pathway is a cornerstone of neurochemistry and endocrinology, underpinning a multitude of physiological processes from mood regulation to the "fight or flight" response. The conversion is a multi-step enzymatic cascade primarily occurring in the adrenal medulla, sympathetic nerve endings, and specific neurons within the central nervous system. nih.govresearchgate.net

Following its formation, L-DOPA is rapidly converted to dopamine through a decarboxylation reaction. labme.airesearchgate.net This step is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), which utilizes pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6) as a cofactor. pureprescriptions.com

The metabolic journey of dopamine can then proceed along two primary routes, depending on the specific cell type and its enzymatic machinery. In dopaminergic neurons, dopamine itself is the final neurotransmitter product. However, in other neurons and the adrenal medulla, dopamine is further metabolized to norepinephrine (noradrenaline). cvpharmacology.com This conversion involves the hydroxylation of dopamine at the beta-carbon of its side chain, a reaction catalyzed by the enzyme dopamine β-hydroxylase (DBH). cvpharmacology.comconsensus.app This enzyme is notably located within synaptic vesicles. msu.edu

The final step in the catecholamine synthesis pathway, occurring predominantly in the adrenal medulla, is the conversion of norepinephrine to epinephrine (adrenaline). cvpharmacology.comscielo.org.za This reaction involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of norepinephrine, a process catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.gov

The intricate and sequential nature of this pathway highlights the metabolic significance of L-tyrosine, liberated from peptides such as this compound, in sustaining the body's pool of these physiologically indispensable catecholamines.

Interactive Data Table: Key Enzymes in Catecholamine Synthesis from L-Tyrosine

| Enzyme | Substrate | Product | Cofactors/Requirements | Location |

| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | O2, Fe2+, Tetrahydrobiopterin (BH4) | Cytoplasm of catecholaminergic neurons and adrenal medulla cells |

| Aromatic L-Amino Acid Decarboxylase (AADC/DDC) | L-DOPA | Dopamine | Pyridoxal Phosphate (PLP/Vitamin B6) | Cytoplasm |

| Dopamine β-Hydroxylase (DBH) | Dopamine | Norepinephrine | Ascorbate (Vitamin C), O2 | Synaptic vesicles |

| Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | Epinephrine | S-Adenosylmethionine (SAM) | Cytoplasm (primarily in adrenal medulla) |

Interactive Data Table: Overview of L-Tyrosine to Catecholamine Conversion

| Step | Precursor | Product | Key Enzyme | Significance |

| 1 | L-Tyrosine | L-DOPA | Tyrosine Hydroxylase | Rate-limiting step in catecholamine synthesis. nih.gov |

| 2 | L-DOPA | Dopamine | Aromatic L-Amino Acid Decarboxylase | Production of the neurotransmitter dopamine. labme.airesearchgate.net |

| 3 | Dopamine | Norepinephrine | Dopamine β-Hydroxylase | Synthesis of the neurotransmitter and hormone norepinephrine. cvpharmacology.comconsensus.app |

| 4 | Norepinephrine | Epinephrine | Phenylethanolamine N-Methyltransferase | Production of the hormone epinephrine, crucial for the stress response. nih.gov |

Computational and Structural Biology Approaches for Glycyl L Glutaminylglycyl L Tyrosine

Molecular Dynamics Simulations for Conformational Analysis of the Tetrapeptide

Molecular dynamics (MD) simulations are a cornerstone of computational biology, enabling the exploration of the conformational landscape of biomolecules over time. For Glycyl-L-glutaminylglycyl-L-tyrosine, MD simulations can reveal the accessible conformations in different environments, such as in aqueous solution. These simulations track the movements of each atom in the peptide by solving Newton's equations of motion, providing a dynamic picture of its structural flexibility.

Research on similar short peptides has shown that they often exist as an ensemble of interconverting structures rather than a single rigid conformation. nih.gov MD simulations of tetrapeptides containing aromatic residues like tyrosine have demonstrated the role of intramolecular interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing certain folded or extended structures. chemrxiv.orgnih.gov For this compound, interactions between the polar side chain of glutamine and the aromatic ring of tyrosine, as well as with the peptide backbone, would be critical in determining the predominant conformations.

A typical MD simulation would be set up by placing the tetrapeptide in a box of explicit water molecules, and the system's energy would be minimized. The simulation would then be run for a sufficient time, often on the order of microseconds, to ensure adequate sampling of the conformational space. Analysis of the resulting trajectory would involve monitoring the root-mean-square deviation (RMSD) to assess structural stability and clustering the conformations to identify the most populated structural families. The Ramachandran plot, which visualizes the distribution of backbone dihedral angles, is a key tool in this analysis. nih.gov

| Residue | Dominant Φ Angle Range (degrees) | Dominant Ψ Angle Range (degrees) | Common Secondary Structure Propensity |

|---|---|---|---|

| Glycine (B1666218) (1) | -180 to -60 and +60 to +180 | -180 to 180 | Flexible/Turns |

| L-glutamine (2) | -150 to -50 | +120 to +180 | Extended/β-sheet |

| Glycine (3) | -180 to -60 and +60 to +180 | -180 to 180 | Flexible/Turns |

| L-tyrosine (4) | -150 to -50 | +120 to +180 | Extended/β-sheet |

Quantum Mechanical Calculations for Peptide Bond Stability and Reactivity

Quantum mechanical (QM) calculations offer a highly accurate method for investigating the electronic structure of molecules, providing deep insights into the stability and reactivity of the peptide bonds in this compound. These calculations are based on the principles of quantum mechanics and can be used to determine various properties, such as bond energies, charge distributions, and the energies of transition states for chemical reactions.

QM calculations are particularly useful for studying the mechanisms of peptide bond formation and hydrolysis. For instance, the hydrolysis of a peptide bond is a thermodynamically favorable process in an aqueous environment, but it has a high activation energy barrier, making it slow in the absence of a catalyst. QM calculations can model the reaction pathway of water attacking the carbonyl carbon of the peptide bond, revealing the structure and energy of the high-energy tetrahedral intermediate and the transition states. mdpi.com These calculations can provide precise values for the activation free energy (ΔG‡) and the reaction free energy (ΔrG), which are crucial for understanding the kinetic stability of the peptide.

| Peptide Bond | Calculated Bond Dissociation Energy (kcal/mol) | Calculated Activation Free Energy for Hydrolysis (ΔG‡) (kcal/mol) | Calculated Reaction Free Energy for Hydrolysis (ΔrG) (kcal/mol) |

|---|---|---|---|

| Gly-Gln | ~90-100 | ~20-25 | ~ -2 to -4 |

| Gln-Gly | ~90-100 | ~20-25 | ~ -2 to -4 |

| Gly-Tyr | ~90-100 | ~20-25 | ~ -2 to -4 |

In Silico Modeling of Peptide-Protein Interactions and Binding Modes

Understanding how this compound interacts with potential protein targets is crucial for elucidating its biological function. In silico modeling, particularly molecular docking, is a powerful technique for predicting the binding mode and affinity of a peptide to a protein receptor. americanpeptidesociety.orgnih.gov This computational method explores the possible orientations and conformations of the peptide within the binding site of a protein, scoring each pose based on a set of energy functions.

The process of modeling peptide-protein interactions typically begins with the three-dimensional structures of both the peptide and the target protein. If the protein structure is known experimentally (e.g., from X-ray crystallography or NMR), it can be used directly. If not, a homology model may be generated. The conformational flexibility of the peptide is a significant challenge in docking, and advanced algorithms are often employed to sample different peptide conformations during the docking process. nih.gov

Once a set of potential binding poses is generated, they are scored and ranked based on their predicted binding free energy. This scoring takes into account various factors such as electrostatic interactions, hydrogen bonds, van der Waals forces, and the desolvation penalty upon binding. For this compound, the tyrosine residue with its aromatic ring could participate in π-π stacking or cation-π interactions, while the glutamine residue can act as a hydrogen bond donor and acceptor. The glycine residues provide flexibility, allowing the peptide to adapt its conformation to fit the binding pocket.

| Hypothetical Protein Target | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Key Interacting Residues in the Peptide | Dominant Interaction Types |

|---|---|---|---|

| Kinase A | -8.5 | Tyrosine, Glutamine | Hydrogen bonds, π-π stacking |

| Protease B | -7.2 | Glycine (1), Tyrosine | van der Waals, Hydrogen bonds |

| Receptor C | -9.1 | Glutamine, Tyrosine | Electrostatic, Hydrogen bonds |

Structure-Activity Relationship (SAR) Studies via Computational Design and Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational design and analysis play a pivotal role in modern SAR studies of peptides, allowing for the rational design of new analogs with improved properties such as enhanced activity, selectivity, or stability. mdpi.com

For this compound, a computational SAR study would involve systematically modifying its sequence and evaluating the effect of these modifications on a particular activity, such as binding to a target protein. This is often done using techniques like in silico alanine (B10760859) scanning, where each residue is computationally mutated to alanine, and the change in binding free energy is calculated. This helps to identify "hotspot" residues that are critical for the interaction.

Furthermore, more extensive modifications can be explored, such as substituting residues with other natural or non-natural amino acids to probe the effects of size, charge, and hydrophobicity on activity. For example, replacing tyrosine with phenylalanine would remove the hydroxyl group, allowing for an assessment of its importance in hydrogen bonding. Similarly, replacing glutamine with asparagine would shorten the side chain, probing the spatial requirements of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. mdpi.com These are mathematical models that correlate the chemical properties of a series of compounds with their biological activities. For peptides, descriptors can include properties of the individual amino acids as well as global properties of the peptide. Such models can then be used to predict the activity of novel, untested peptide sequences, thereby guiding the design of more potent and specific analogs.

| Original Peptide | Modification | Predicted Change in Activity (e.g., ΔΔG_bind, kcal/mol) | Rationale for Change |

|---|---|---|---|

| Gly-Gln-Gly-Tyr | Tyr -> Phe | +1.5 (weaker binding) | Loss of a key hydrogen bond from the tyrosine hydroxyl group. |

| Gly-Gln-Gly-Tyr | Gln -> Asn | +0.8 (weaker binding) | Shorter side chain of asparagine may not reach key interacting partners. |

| Gly-Gln-Gly-Tyr | Gly (3) -> Ala | -0.5 (stronger binding) | The methyl group of alanine may introduce favorable hydrophobic interactions. |

| Gly-Gln-Gly-Tyr | Gln -> Glu | +2.0 (weaker binding) | Introduction of a negative charge may be unfavorable in the binding pocket. |

Advanced Analytical Techniques for Characterization of Glycyl L Glutaminylglycyl L Tyrosine in Research

Mass Spectrometry for Peptide Sequence Confirmation and Purity Profiling

Mass spectrometry (MS) is a cornerstone technique for the characterization of synthetic peptides, offering high sensitivity and accuracy for verifying molecular weight and confirming the amino acid sequence. nih.gov Coupled with liquid chromatography (LC), it also serves as a powerful tool for purity assessment. lcms.cz

Peptide Sequence Confirmation: Tandem mass spectrometry (MS/MS) is the primary method used to confirm the amino acid sequence of a peptide like Glycyl-L-glutaminylglycyl-L-tyrosine. thermofisher.comnih.gov The process involves several key steps:

Ionization: The peptide is first ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). ESI is common for samples in solution, making it highly compatible with LC systems.

Precursor Ion Selection: The ionized peptide (precursor ion) with a specific mass-to-charge (m/z) ratio corresponding to the full-length this compound is selected. The theoretical monoisotopic mass of this tetrapeptide is approximately 480.20 Da.

Fragmentation: The selected precursor ion is fragmented by collision-induced dissociation (CID), breaking the peptide bonds at predictable locations. libretexts.org This fragmentation primarily generates b- and y-type ions. B-ions contain the N-terminus, while y-ions contain the C-terminus.

Fragment Ion Analysis: The m/z ratios of the resulting fragment ions are measured. The mass differences between consecutive ions in a series (e.g., b₂, b₃, b₄ or y₁, y₂, y₃) correspond to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. tandfonline.com

For this compound (Gly-Gln-Gly-Tyr), the expected fragmentation pattern would confirm the sequence by identifying the specific residue masses.

| Fragment Ion | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | G | 58.04 |

| b₂ | GQ | 186.10 |

| b₃ | GQG | 243.12 |

| y₁ | Y | 182.08 |

| y₂ | GY | 239.10 |

| y₃ | QGY | 367.16 |

Purity Profiling: The purity of a synthetic peptide is critical, as impurities can significantly impact experimental outcomes. researchgate.netnih.gov Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) is the standard method for purity profiling. lcms.cz

The peptide sample is separated on an HPLC column, and the eluent is analyzed by both a UV detector and a mass spectrometer. The UV chromatogram provides a quantitative measure of the main peptide peak relative to impurity peaks. The mass spectrometer provides mass information for each peak, allowing for the identification of impurities such as:

Deletion sequences: Peptides missing one or more amino acid residues.

Truncated sequences: Incomplete peptide chains.

Impurities from synthesis: Residual protecting groups or by-products from side reactions.

A typical purity analysis report would present the percentage of the main peak area in the chromatogram, with the MS data confirming the identity of the main peak as this compound and providing masses for impurity peaks.

| Peak No. | Retention Time (min) | Area % (UV 220 nm) | Observed Mass (m/z) | Identity |

|---|---|---|---|---|

| 1 | 8.5 | 1.2 | 423.18 | Deletion impurity (e.g., Gln-Gly-Tyr) |

| 2 | 10.2 | 98.5 | 480.20 | This compound |

| 3 | 11.1 | 0.3 | 317.14 | Truncated impurity (e.g., Gly-Gln-Gly) |

Nuclear Magnetic Resonance Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their native conformation without the need for crystallization. nih.govuq.edu.auspringernature.com For a tetrapeptide like this compound, a suite of 2D NMR experiments is typically employed. uzh.ch

The process of structure elucidation by NMR involves three main stages:

Resonance Assignment: The first step is to assign all the proton (¹H) signals in the spectrum to specific atoms in the peptide. This is achieved using through-bond correlation experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

COSY: Identifies protons that are coupled through two or three chemical bonds, such as the amide proton (NH) and the alpha-proton (Hα) within the same residue.

TOCSY: Establishes correlations between all protons within a single amino acid's spin system, allowing for the identification of the entire residue.

Distance Restraint Generation: The Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. uzh.ch 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to detect these interactions. columbia.eduindiana.edu The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. indiana.edu For a small peptide, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur for molecules of this size in NOESY experiments. columbia.edunih.gov

Structure Calculation and Refinement: The collected distance restraints, along with dihedral angle restraints derived from J-coupling constants, are used as input for molecular dynamics and simulated annealing programs. These programs calculate an ensemble of structures that are consistent with the experimental data, providing a detailed picture of the peptide's conformational preferences in solution.

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| 1D ¹H | Initial overview of proton signals. | Shows distinct regions for aromatic (Tyr), amide, alpha, and side-chain protons. |

| 2D COSY | Identifies protons coupled through 2-3 bonds. | Connects NH-Hα protons within each residue. |

| 2D TOCSY | Correlates all protons within a single residue's spin system. | Identifies the complete set of protons for Gly, Gln, and Tyr residues. |

| 2D NOESY/ROESY | Identifies protons close in space (< 5 Å). | Provides distance restraints between protons on different residues to define the peptide's fold. |

| ¹H-¹³C HSQC | Correlates protons with their directly attached carbons. | Aids in resolving signal overlap and confirms assignments. |

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Determination

While NMR provides structural information in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) are used to determine high-resolution structures in the solid state.

X-ray Crystallography: This technique has been a primary method for determining the atomic structure of molecules, from small compounds to large proteins. wikipedia.org The process requires the molecule of interest to be grown into a highly ordered, single crystal. acs.orgchemrxiv.org When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. wikipedia.org By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which an atomic model is built.

For a small, flexible tetrapeptide like this compound, obtaining a suitable crystal can be challenging. However, it is sometimes possible to crystallize such peptides, either alone or in complex with a larger molecule, which can provide an atomic-resolution snapshot of a specific, stable conformation. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary technique for determining the structures of large biomolecular assemblies. americanpeptidesociety.org It involves flash-freezing a solution of the molecule in vitreous ice and imaging the individual particles with an electron microscope. americanpeptidesociety.org Thousands of 2D projection images are then computationally combined to reconstruct a 3D model.

A key advantage of cryo-EM is that it does not require crystallization, making it suitable for large, flexible, or heterogeneous complexes that are difficult to crystallize. americanpeptidesociety.orgiucr.org However, for a very small molecule like a tetrapeptide (~0.5 kDa), cryo-EM is generally not a feasible technique on its own due to the low contrast and difficulty in aligning such small particles. youtube.comresearchgate.net The practical size limit for routine high-resolution cryo-EM is typically above 40-50 kDa. youtube.combiorxiv.org Therefore, cryo-EM would only be a viable technique for this compound if it were part of a much larger protein-peptide complex. iucr.org

| Feature | X-ray Crystallography | Cryo-Electron Microscopy |

|---|---|---|

| Sample State | Solid (crystal) | Vitreous ice (near-native solution state) |

| Crystallization | Required (can be a major bottleneck) | Not required |

| Typical Resolution | Very high (often < 2.0 Å) | High (typically 2-4 Å for ideal samples) |

| Size Limitation | No strict upper or lower limit, but crystallization is key. | Practically limited to larger molecules/complexes (>40 kDa). |

| Application to Tetrapeptide | Feasible if high-quality crystals can be obtained. | Not feasible for the isolated peptide; only if part of a large complex. |

Spectroscopic Methods for Monitoring Peptide Conformational Changes and Interactions

Beyond high-resolution structure determination, various spectroscopic methods are employed to study the dynamic aspects of peptides, such as conformational changes and interactions with other molecules.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. acs.orgamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.

α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-sheet: A negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coil: A strong negative band near 200 nm. americanpeptidesociety.org For this compound, CD spectroscopy can be used to monitor changes in its conformation in response to different solvents, pH, temperature, or upon binding to a target molecule. americanpeptidesociety.org

Fluorescence Spectroscopy: The presence of a L-tyrosine residue provides an intrinsic fluorescent probe within the this compound sequence. nih.gov Tyrosine has an excitation maximum around 275 nm and an emission maximum around 304 nm. atlantis-press.com The fluorescence properties (intensity, emission maximum) of tyrosine are highly sensitive to its local environment. nih.gov

Conformational Changes: A change in the peptide's fold that alters the solvent exposure or proximity of quenching groups (like the glutamine side chain) to the tyrosine residue will result in a change in fluorescence intensity or a shift in the emission wavelength.

Binding Interactions: When the peptide binds to another molecule, the environment of the tyrosine residue may change, leading to a detectable fluorescence signal change. This allows for the quantitative study of binding affinities and kinetics. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the vibrations of chemical bonds within a molecule. nih.govspringernature.com For peptides, the amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching of the peptide backbone, is particularly informative about secondary structure. longdom.orgshimadzu.com The exact frequency of the amide I band is correlated with different types of secondary structures. For example, α-helices typically show a band around 1655 cm⁻¹, while β-sheets are associated with a band near 1630 cm⁻¹. nih.gov This technique can be used to study the peptide's structure in various environments, including in solution, as a solid, or when incorporated into lipid membranes. nih.gov

Q & A

Q. How can researchers confirm the structural identity of Glycyl-L-glutaminylglycyl-L-tyrosine in synthesized samples?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy to analyze backbone proton resonances and verify sequence connectivity, focusing on the tyrosine aromatic protons (δ 6.7–7.2 ppm) and glutamine side-chain NH2 groups.

- Perform high-resolution mass spectrometry (HRMS) to validate the molecular weight (expected m/z ~465.2 for [M+H]⁺) and isotopic distribution.

- Cross-reference spectral data with databases like PubChem or ChemSpider using the compound’s CAS No. (e.g., 17343-07-6 for analogous tripeptides) .

Q. What protocols are recommended for synthesizing this compound?

Methodological Answer:

- Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Use HBTU/HOBt as coupling reagents and piperidine for Fmoc deprotection.

- Monitor reaction progress via thin-layer chromatography (TLC) using ninhydrin staining to detect free amines .

- Purify the crude product via reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to isolate ≥95% purity .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by storing aliquots at 4°C, -20°C, and room temperature. Analyze degradation via HPLC at intervals (e.g., 0, 7, 30 days).

- Test for oxidative degradation (e.g., tyrosine residue oxidation to dityrosine) under light exposure using UV-Vis spectroscopy (λ = 325 nm) .

- Follow safety guidelines for handling hygroscopic peptides, including desiccant storage and inert atmosphere use .

Advanced Research Questions

Q. How can advanced analytical techniques resolve conflicting data on the compound’s biological activity?

Methodological Answer:

- Apply circular dichroism (CD) spectroscopy to assess secondary structure in aqueous vs. membrane-mimetic environments (e.g., SDS micelles), which may explain discrepancies in receptor-binding assays.

- Use surface plasmon resonance (SPR) to quantify binding kinetics (ka/kd) to target proteins, ensuring buffer conditions (pH 7.4, 150 mM NaCl) match physiological settings .

- Perform systematic literature reviews with inclusion criteria (e.g., ≥20 samples, peer-reviewed journals) to identify methodological biases in reported EC50 values .

Q. What experimental designs are optimal for evaluating enzymatic degradation pathways?

Methodological Answer:

- Incubate the peptide with proteolytic enzymes (e.g., trypsin, chymotrypsin) at 37°C and analyze fragments via MALDI-TOF MS. Use time-course studies to identify cleavage sites (e.g., glutamine-tyrosine bonds).

- Incorporate competitive inhibition assays with protease-specific inhibitors (e.g., PMSF for serine proteases) to confirm degradation mechanisms .

- Validate findings using radiolabeled analogs (³H or ¹⁴C) to track metabolic byproducts in cell cultures .

Q. How can researchers address discrepancies in reported interactions with serum albumin?

Methodological Answer:

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) under controlled pH and ionic strength. Compare results across labs to identify protocol variations.

- Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model peptide-albumin docking and identify critical residues (e.g., tyrosine’s hydroxyl group) .

- Replicate studies using standardized albumin sources (e.g., fatty acid-free human serum albumin) to minimize batch-to-batch variability .

Methodological Best Practices

- Data Contradiction Analysis : Compare peptide solubility data (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to assess aggregation states .

- Experimental Reproducibility : Document detailed synthesis protocols (e.g., SPPS resin type, cleavage duration) and analytical conditions (HPLC gradients, column lot numbers) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.